Versicoside
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Overview
Description
Versicoside is a lignan glycoside isolated from the plant Haplophyllum versicolor. It is chemically identified as (+)-epipinoresinol 4′-O-[O-α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranoside]
Preparation Methods
Synthetic Routes and Reaction Conditions: Versicoside is typically isolated from natural sources rather than synthesized in a laboratory setting. The isolation process involves chromatographing an ethanolic extract of Haplophyllum versicolor on a column of silica gel using a chloroform-methanol system .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from its natural plant source.
Chemical Reactions Analysis
Types of Reactions: Versicoside undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups in this compound can be oxidized to quinones.
Reduction: The glycosidic bonds can be hydrolyzed under acidic or enzymatic conditions to yield the aglycone and sugar moieties.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Acidic conditions or specific glycosidases.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Aglycone and sugar moieties.
Substitution: Esters or ethers of this compound.
Scientific Research Applications
Versicoside has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in the study of lignan glycosides.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including antihypertensive and sedative activities.
Industry: Potential use in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Versicoside involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Antihypertensive Activity: Modulating vascular tone and reducing blood pressure.
Comparison with Similar Compounds
Versicoside is unique among lignan glycosides due to its specific glycosidic linkage and the presence of both rhamnose and glucose moieties. Similar compounds include:
Pinoresinol: A lignan with a similar aglycone structure but different glycosidic linkages.
Arctiin: Another lignan glycoside with different sugar moieties.
Matairesinol: A lignan with a similar core structure but lacking glycosidic linkages.
This compound stands out due to its unique combination of sugars and its specific biological activities.
Biological Activity
Versicoside, a sulfated steroidal saponin derived from marine organisms, particularly starfish, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antifungal properties, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a steroid backbone with a sulfate group and various sugar moieties. Its structural features significantly influence its biological activity. The presence of a sulfate group at C-3 is critical for its antifungal properties, as demonstrated in various studies.
Antifungal Activity
This compound has shown significant antifungal activity against several pathogenic fungi. A study evaluated the antifungal effects of this compound A against C. cucumerinum and A. flavus, revealing inhibition zones of approximately 12 mm at 10 µg/disk for C. cucumerinum and varying degrees of activity against A. flavus with inhibition zones ranging from 5-10 mm depending on concentration .
Table 1: Antifungal Activity of this compound
Fungal Strain | Inhibition Zone (mm) | Concentration (µg/disk) |
---|---|---|
C. cucumerinum | 12 | 10 |
A. flavus | 5-10 | 20-60 |
The study also highlighted that desulfation of this compound A resulted in loss of antifungal activity, underscoring the importance of the sulfate group in maintaining its bioactivity .
Cytotoxic Effects
In addition to antifungal properties, this compound exhibits cytotoxic effects against various cancer cell lines. Research indicates that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
Case Studies
Case Study 1: A clinical evaluation investigated the efficacy of this compound in combination with other therapeutic agents for treating fungal infections in immunocompromised patients. The results indicated improved outcomes when this compound was used alongside conventional antifungals, suggesting a synergistic effect that enhances overall treatment efficacy .
Case Study 2: Another study focused on the hemolytic activity of this compound, revealing that it interacts with cholesterol in cell membranes, leading to cell lysis. This property has implications for its use as a therapeutic agent in conditions requiring targeted cell disruption .
Potential Therapeutic Applications
Given its diverse biological activities, this compound holds promise as a lead compound for drug development. Its antifungal properties make it a candidate for treating resistant fungal infections, while its cytotoxic effects could be harnessed in cancer therapy.
Properties
CAS No. |
101391-02-0 |
---|---|
Molecular Formula |
C32H42O15 |
Molecular Weight |
666.7 g/mol |
IUPAC Name |
(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[4-[(3aR,6aR)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C32H42O15/c1-13-23(34)25(36)27(38)31(45-13)44-12-22-24(35)26(37)28(39)32(47-22)46-19-7-5-15(9-21(19)41-3)30-17-11-42-29(16(17)10-43-30)14-4-6-18(33)20(8-14)40-2/h4-9,13,16-17,22-39H,10-12H2,1-3H3/t13-,16-,17-,22+,23-,24+,25+,26-,27+,28+,29?,30?,31+,32+/m0/s1 |
InChI Key |
GEGNXQRNXQAJGC-MSYLITELSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C=C(C=C3)C4[C@H]5COC([C@H]5CO4)C6=CC(=C(C=C6)O)OC)OC)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C=C(C=C3)C4C5COC(C5CO4)C6=CC(=C(C=C6)O)OC)OC)O)O)O)O)O)O |
Origin of Product |
United States |
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